Human menopausal gonadotrophin is classified as a glycoprotein hormone. It consists of two main components:
The synthesis of human menopausal gonadotrophin involves several steps:
Advanced analytical methods, such as high-performance liquid chromatography, are employed to ensure the purity and activity of the extracted hormones. The final product must meet stringent quality control standards to confirm its efficacy and safety for human use .
Human menopausal gonadotrophin is a heterodimeric glycoprotein composed of two subunits, alpha and beta:
The molecular weight of human menopausal gonadotrophin is approximately 30 kDa. Its structure includes complex glycosylation patterns that influence its biological activity and half-life in circulation .
Human menopausal gonadotrophin participates in several key biochemical reactions:
The binding affinity and efficacy of human menopausal gonadotrophin can be affected by its glycosylation profile, which varies between different commercial preparations. Understanding these interactions is crucial for optimizing fertility treatments .
The primary mechanism of action involves:
Clinical studies have demonstrated that administration of human menopausal gonadotrophin leads to increased serum estradiol levels and improved follicular response during controlled ovarian stimulation protocols .
Relevant analyses include assessments of glycosylation patterns, which are critical for determining the pharmacokinetics and bioactivity of the product .
Human menopausal gonadotrophin is widely used in reproductive medicine for:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3